(R)-3-(4-Chlorophenyl)piperidine is a chiral compound belonging to the piperidine class of organic compounds, which are characterized by a six-membered ring containing one nitrogen atom. This specific compound features a 4-chlorophenyl group attached to the piperidine ring, imparting unique chemical properties and potential biological activities. The presence of the chlorine atom enhances its lipophilicity and may influence its interaction with biological targets.
(R)-3-(4-Chlorophenyl)piperidine can be classified under several categories:
The synthesis of (R)-3-(4-Chlorophenyl)piperidine typically involves several methods, including:
The synthesis may involve specific conditions such as temperature control and reaction time optimization to ensure high yield and purity. For example, reactions may be conducted at elevated temperatures (around 120°C) to enhance reaction kinetics .
(R)-3-(4-Chlorophenyl)piperidine has a molecular formula of C11H14ClN, with a molar mass of approximately 201.69 g/mol. The structure consists of:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths and angles, confirming the chair conformation typical for piperidines .
(R)-3-(4-Chlorophenyl)piperidine can undergo various chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion and purity before proceeding to purification steps .
The mechanism of action for (R)-3-(4-Chlorophenyl)piperidine is primarily linked to its interaction with neurotransmitter systems in the brain:
(R)-3-(4-Chlorophenyl)piperidine has several notable applications:
Asymmetric catalysis enables direct stereocontrol during piperidine ring construction or functionalization. For (R)-3-(4-Chlorophenyl)piperidine, two primary strategies dominate: chiral resolution and catalytic asymmetric de novo synthesis.
Chiral resolution remains industrially prevalent due to operational simplicity. Racemic trans-3-(4-chlorophenyl)piperidine is diastereoselectively crystallized using (2R,3R)-di-O,O'-p-toluoyl-D-tartaric acid, achieving >99% de after recrystallization [1]. Alternatively, lipase-mediated kinetic resolution of racemic N-acyl-3-(4-chlorophenyl)piperidines achieves moderate enantioselectivity (E = 15–30), with the (S)-enantiomer preferentially hydrolyzed, leaving enriched (R)-amide [7].
Catalytic asymmetric synthesis offers more atom-economical routes:
Table 1: Asymmetric Catalysis Methods for (R)-3-(4-Chlorophenyl)piperidine
Method | Key Catalyst/Reagent | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Chiral Resolution | D-DTTA | 40–45* | >99 | Max 50% yield; expensive chiral acids |
Enzymatic Resolution | Candida antarctica Lipase B | 35–40* | 90–95 | Moderate E values; substrate modification required |
Asymmetric Hydrogenation | PtO₂/(R,R)-Et-DuPhos | 85 | 92 | High-pressure equipment; sensitive imine precursor |
Organocatalytic Cyclization | Bis-thiourea catalyst | 70 | 85 | Requires linear precursor optimization |
*Yield refers to isolated (R)-enantiomer after resolution
Transition metal catalysis enables C–C bond formation at the chiral center, often via stereospecific coupling of enantiopure intermediates. Key approaches include:
Stereoretentive Coupling: Enantiopure (R)-3-iodopiperidine (derived from L-glutamic acid) undergoes Negishi coupling with 4-chlorophenylzinc bromide. Using Pd-PEPPSI-IPent (2 mol%) in THF at 25°C, the reaction achieves 95% yield with 98% es (enantiospecificity), retaining configuration at C3 [8]. This demonstrates the robustness of sp³–sp² couplings when epimerization-prone protons are absent.
Dynamic Kinetic Asymmetric Cross-Coupling: Racemic 3-bromo-3-(4-chlorophenyl)piperidine undergoes deracemization via copper-catalyzed cross-coupling. A CuI/(R)-Quinap system (5 mol%) with diethylzinc in toluene at –20°C provides the (R)-product in 90% yield and 94% ee [9]. This leverages fast racemization of the alkyl bromide via a planar intermediate, with the chiral catalyst selectively coupling one enantiomer.
Palladium-Catalyzed Arylation: Ligand-free Pd/C (3 mol%) in DMA/H₂O mediates Suzuki coupling between 3-borono-N-Boc-piperidine and 4-chloroiodobenzene. While achieving 88% yield, this racemic route requires subsequent enzymatic resolution to obtain the (R)-enantiomer [1] [9].
Table 2: Transition Metal-Catalyzed Cross-Coupling Approaches
Strategy | Catalyst System | Electrophile/Nucleophile | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Stereoretentive Negishi | Pd-PEPPSI-IPent | (R)-3-iodopiperidine + 4-ClC₆H₄ZnBr | 95 | 98% es |
Dynamic Kinetic Alkylation | CuI/(R)-Quinap | rac-3-Br-3-(4-ClC₆H₄)piperidine + Et₂Zn | 90 | 94% ee |
Suzuki-Miyaura (Ligand-Free) | Pd/C, K₂CO₃, DMA/H₂O | 3-Borono-N-Boc-piperidine + 4-ClC₆H₄I | 88 | Racemic |
Challenges persist in minimizing epimerization during organometallic transmetalation and expanding substrate scope to electron-neutral piperidine derivatives.
Biocatalysis leverages enzymatic precision for asymmetric synthesis under mild conditions, focusing on reductive amination and ketone reduction:
Reductive Amination: 3-(4-Chlorophenyl)piperidin-4-one undergoes stereoselective reduction using engineered imine reductases (IREDs). Codexis IR-47 mutant (2 mol%) with NADPH cofactor recycling reduces the prochiral imine to (R)-3-(4-chlorophenyl)piperidine in 95% yield and >99% ee [7]. This outperforms chemical catalysts in stereoselectivity and avoids protecting groups.
Ketone Reduction: 1-Boc-3-(4-chlorophenyl)piperidin-4-one is reduced by Lactobacillus brevis alcohol dehydrogenase (LBADH). The enzyme’s anti-Prelog specificity delivers the (3R,4S)-trans-alcohol (de >98%), which undergoes deoxygenation via Mitsunobu reaction and hydride reduction to yield (R)-3-(4-chlorophenyl)piperidine without racemization [4] [7].
Whole-Cell Biotransformation: Recombinant E. coli co-expressing glucose dehydrogenase (GDH) and an (R)-selective amine transaminase converts 1-(4-chlorobenzoyl)piperidin-3-one directly to the target amine via a reductive transamination cascade, achieving 70% yield and 88% ee [7]. Optimization of the carbonyl donor (e.g., isopropylamine) could enhance efficiency.
Biocatalytic routes excel in sustainability but face limitations in substrate solubility (hydrophobic arylpiperidines) and enzyme inhibition by high amine concentrations.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2